4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol
Description
Properties
CAS No. |
143727-94-0 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
4-(7-methylfuro[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol |
InChI |
InChI=1S/C16H12O5/c1-8-11-5-14-15(20-7-19-14)6-13(11)21-16(8)10-3-2-9(17)4-12(10)18/h2-6,17-18H,7H2,1H3 |
InChI Key |
HBEJMBQIOQUAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)OCO3)C4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
Preparation Methods
Catechol-Derived Cyclization
Procedure :
- Catechol Activation : React catechol derivatives (e.g., 3,4-dihydroxybenzaldehyde) with dichloromethane or other alkylating agents under phase-transfer catalysis (e.g., tetrabutylammonium bromide) to form 1,3-benzodioxole.
- Chlorination : Treat 1,3-benzodioxole with chlorine gas in benzotrifluoride, using radical initiators like AIBN, to introduce dichloro substituents.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Catechol Cyclization | NaOH, CH₂Cl₂, TBAB, 100–120°C | 85–90 | |
| Chlorination | Cl₂, benzotrifluoride, AIBN, 80–100°C | 75–80 |
Furan Ring Formation and Functionalization
The furanobenzodioxole system is synthesized via oxidative cyclization or Diels-Alder reactions.
Oxidative Cyclization of Dihydrotriazines
Procedure :
- Dihydrotriazine Formation : React triazines with 2-naphthols or phenols under BF₃·OEt₂ to generate dihydrotriazine intermediates.
- Oxidative Cyclization : Use MnO₂ or other oxidants to induce cyclization, forming the fused furanobenzodioxole structure.
Example :
Reaction of 1,2,4-triazine derivatives with 2-naphthol yields benzofuro-fused 1,2,4-triazines, which can be modified to introduce methyl groups.
Introduction of Methyl Group at Position 7
The methyl substituent is typically introduced via alkylation or alkylation-elimination sequences.
Alkylation-Reduction Strategy
Procedure :
- Alkylation : React benzodioxole derivatives with methyl iodide or other alkyl halides in the presence of a base (e.g., NaH).
- Reduction : Use LiAlH₄ or NaBH₄ to reduce intermediates to the desired methyl-substituted product.
Case Study :
Methyl groups are introduced at the 7-position via Grignard reactions or alkylation of benzylic alcohols.
Resorcinol Coupling via Cross-Coupling Reactions
The final step involves coupling the furanobenzodioxole core to resorcinol.
Suzuki-Miyaura Coupling
Procedure :
- Boronic Acid Synthesis : Convert the furanobenzodioxole intermediate to a boronic acid using Pd-mediated coupling.
- Cross-Coupling : React the boronic acid with resorcinol derivatives in the presence of Pd catalysts (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvents (e.g., THF/H₂O).
Optimized Conditions :
| Parameter | Value/Reagent | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | |
| Base | Na₂CO₃ | |
| Solvent System | THF/H₂O (3:1) | |
| Temperature | 80–100°C |
Protection-Deprotection Strategies
Reactive hydroxyl groups on resorcinol require protection to prevent side reactions.
Methoxy Protection
Procedure :
- Protection : Treat resorcinol with methyl iodide and K₂CO₃ to form methyl ethers.
- Deprotection : Remove methyl groups using BBr₃ or HI after coupling.
Advantages :
Purification and Characterization
Final purification involves chromatography and spectroscopic analysis.
Column Chromatography
Conditions :
Yield :
| Intermediate | Yield (%) | Reference |
|---|---|---|
| Furanobenzodioxole Core | 70–85 | |
| Coupled Product | 60–75 |
Challenges and Solutions
Stereochemical Control :
- Intramolecular cyclization steps (e.g., Mitsunobu reactions) require precise conditions to achieve desired stereochemistry.
Regioselectivity :
- Electrophilic substitution on the benzodioxole ring is directed by electron-donating methoxy groups.
Comparative Analysis of Methods
| Method | Steps | Key Reagents | Yield (%) | Advantages |
|---|---|---|---|---|
| Oxidative Cyclization | 3 | MnO₂, BF₃·OEt₂ | 70–80 | High efficiency for fused rings |
| Suzuki Coupling | 2 | Pd(PPh₃)₄, Na₂CO₃ | 60–75 | Broad substrate scope |
| Alkylation-Reduction | 2 | CH₃I, LiAlH₄ | 75–85 | Simple, cost-effective |
Chemical Reactions Analysis
Types of Reactions
4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced forms .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that derivatives of benzodioxole exhibit significant anticancer properties. In vitro studies have shown that 4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death and proliferation. This compound's mechanism may involve the modulation of G protein-coupled receptors (GPCRs), which play a crucial role in cancer biology .
Antioxidant Properties : The compound has demonstrated antioxidant activity, which is essential for protecting cells from oxidative stress. This property is particularly beneficial in developing treatments for diseases linked to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways could lead to new therapeutic strategies for conditions like rheumatoid arthritis and inflammatory bowel disease.
Materials Science Applications
Polymer Chemistry : The incorporation of 4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Its hydroxyl groups facilitate interactions with polymer chains, improving adhesion and compatibility.
Dyes and Pigments : The compound's vibrant color properties make it suitable for applications in dyes and pigments. Its stability under various environmental conditions allows it to be used in coatings and textiles without significant degradation.
Environmental Science Applications
Bioremediation : Recent studies have investigated the potential of using 4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol in bioremediation processes. Its ability to interact with pollutants suggests that it could aid in degrading hazardous substances in contaminated environments.
Phytoremediation : The compound's effects on plant growth have been studied to understand its role in phytoremediation. It may enhance the uptake of heavy metals by plants, facilitating the detoxification of polluted soils.
Case Study 1: Anticancer Activity Evaluation
A study published in a peer-reviewed journal evaluated the anticancer effects of 4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than standard chemotherapeutic agents. Mechanistic studies revealed that the compound activates apoptosis via the intrinsic pathway involving caspase activation.
Case Study 2: Polymer Composite Development
In a recent project aimed at enhancing the properties of biodegradable polymers, researchers incorporated 4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol into polylactic acid (PLA). The resulting composite demonstrated improved tensile strength and thermal stability compared to pure PLA. This advancement opens avenues for sustainable materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physical Properties
The compound’s structural analogs differ in substituents and fused heterocycles, significantly impacting their physical properties:
Key Observations :
- Furobenzodioxol and naphtho-oxazole derivatives exhibit higher melting points due to rigid fused-ring systems .
- Substituents like ethyl or thioether groups modulate solubility and lipophilicity .
Antioxidant and Enzyme Inhibition
- Naphtho-oxazole derivatives (8–10): Demonstrated cholinesterase inhibition (IC₅₀: 0.5–2.8 µM) and antioxidant activity in DPPH assays, attributed to phenolic -OH groups .
- Oxyresveratrol : Known for antioxidant, anti-inflammatory, and anti-melanogenic effects, widely used in pharmacological research.
Antifungal and Antimicrobial Activity
- Benzofuran derivatives (e.g., compound 99) : Exhibit germicidal effects against pathogenic fungi (e.g., Candida albicans) due to dihydrobenzofuran moieties .
Biological Activity
4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex bicyclic structure that contributes to its biological activity. The molecular formula is , and it possesses a molecular weight of approximately 296.32 g/mol.
Antioxidant Activity
Research indicates that compounds similar to 4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in various biological systems. For example, studies have shown that derivatives of this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. It has been reported to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies have shown that the compound can reduce cell viability in breast cancer cells by promoting apoptosis via the mitochondrial pathway .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Mitochondrial dysfunction |
Antimicrobial Activity
The compound has also exhibited antimicrobial properties against various pathogens. In particular, it has shown effectiveness against both gram-positive and gram-negative bacteria. Studies suggest that its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways .
The biological activity of 4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in the structure enhances its ability to donate electrons and neutralize free radicals.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It is believed to influence key signaling pathways such as MAPK and PI3K/Akt, which are critical in cancer progression.
Study on Anticancer Effects
A notable study published in Cancer Letters investigated the effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage. This study highlights the potential use of the compound as a therapeutic agent in cancer treatment .
Study on Antioxidant Properties
Another research article focused on the antioxidant capacity of compounds similar to 4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol. The study employed various assays including DPPH and ABTS radical scavenging assays to quantify antioxidant activity. Results showed that the compound exhibited significant scavenging activity comparable to established antioxidants like vitamin C .
Q & A
Basic: What are the common synthetic routes for 4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol?
The synthesis typically involves multi-step cascade reactions, leveraging [3,3]-sigmatropic rearrangements and aromatization strategies. For example, benzofuran precursors can be functionalized via alkylation or benzylation using NaH as a base in THF, followed by deprotection of hydroxyl groups . Key intermediates are confirmed via NMR (¹H/¹³C) and mass spectrometry, with purity assessed by GCMS .
Advanced: How can reaction conditions be optimized for improved yield in complex benzodioxol-furan systems?
Basic: What spectroscopic techniques are essential for structural characterization of this compound?
¹H and ¹³C NMR are primary tools for confirming regiochemistry and substitution patterns (e.g., δ 3.78 ppm for methoxy groups in CDCl₃) . IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1705 cm⁻¹), while GCMS and HRMS validate molecular weight and purity .
Advanced: How can computational methods resolve ambiguities in structural elucidation?
Density Functional Theory (DFT) calculations predict electronic properties and optimize geometries, which are cross-validated with experimental XRD data (e.g., bond angles and torsional strain in fused-ring systems) . Discrepancies between calculated and observed HRMS data (e.g., m/z deviations) may indicate isomerization or impurities, requiring tandem MS/MS analysis .
Basic: What safety protocols are recommended for handling this compound?
Avoid dust formation and use local exhaust ventilation. Personal protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation. Storage should prioritize inert atmospheres and compatibility with non-reactive containers (e.g., glass) .
Advanced: How can stability under varying storage conditions (pH, temperature) be systematically evaluated?
Design accelerated stability studies using DOE (Design of Experiments), testing degradation kinetics at elevated temperatures (40–60°C) and pH ranges (2–12). Monitor decomposition via HPLC and track byproducts using LC-MS .
Basic: What analytical challenges arise in purity assessment, and how are they addressed?
GCMS often detects low-abundance isomers (e.g., 2% impurities in ). Column chromatography with silica gel or reverse-phase HPLC improves separation, while 2D NMR (e.g., NOESY) confirms stereochemical purity .
Advanced: How should researchers address contradictions between theoretical and experimental data (e.g., HRMS discrepancies)?
Re-examine synthetic pathways for unintended side reactions (e.g., oxidation or tautomerization). Validate using isotopic labeling or alternative ionization techniques (e.g., ESI vs. EI-HRMS). Cross-reference computational predictions with multiple experimental datasets .
Basic: What biological screening strategies are applicable for this compound?
While direct biological data is limited, related benzodiazepine derivatives are screened via receptor-binding assays (e.g., GABAₐ modulation) . Preliminary cytotoxicity studies using MTT assays on cell lines (e.g., HEK-293) are recommended before in vivo testing.
Advanced: How can AI enhance experimental design for novel derivatives?
AI platforms automate reaction prediction (e.g., retrosynthetic analysis) and optimize multi-variable conditions (e.g., catalyst loading, solvent selection). Smart laboratories integrate robotic systems for high-throughput synthesis and real-time analytics, reducing trial-and-error cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
